molecular formula C19H25ClN2O4S B3450653 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-morpholinylsulfonyl)benzamide

4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B3450653
M. Wt: 412.9 g/mol
InChI Key: CJAPLQBDTGDEPR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a chlorine atom and a morpholinylsulfonyl group. The amide group is connected to a cyclohexene ring through an ethyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzene ring could contribute to the compound’s stability and reactivity due to its aromatic nature. The amide group might participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The chloro group on the benzene ring might be substituted in the presence of a suitable nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups like the amide and the morpholinylsulfonyl group could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the types of intermolecular forces present .

Future Directions

The study of novel benzamide derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest. Future research could focus on synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity .

properties

IUPAC Name

4-chloro-N-[2-(cyclohexen-1-yl)ethyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O4S/c20-17-7-6-16(19(23)21-9-8-15-4-2-1-3-5-15)14-18(17)27(24,25)22-10-12-26-13-11-22/h4,6-7,14H,1-3,5,8-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAPLQBDTGDEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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